1-{4-[4-(Chloroacetyl)piperazin-1-yl]-3-fluorophenyl}ethanone
Description
1-{4-[4-(Chloroacetyl)piperazin-1-yl]-3-fluorophenyl}ethanone (CAS 923170-91-6) is a piperazine derivative with the molecular formula C₁₄H₁₆ClFN₂O₂ and a molecular weight of 298.74 g/mol . Its structure features:
- A piperazine ring substituted with a chloroacetyl group (ClCH₂CO−) at the 1-position.
- A 3-fluorophenyl ring attached to the 4-position of the piperazine.
- An ethanone (acetyl) group at the para position of the fluorophenyl ring.
Properties
IUPAC Name |
1-[4-(4-acetyl-2-fluorophenyl)piperazin-1-yl]-2-chloroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClFN2O2/c1-10(19)11-2-3-13(12(16)8-11)17-4-6-18(7-5-17)14(20)9-15/h2-3,8H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICADSZGSHLWDTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)CCl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{4-[4-(Chloroacetyl)piperazin-1-yl]-3-fluorophenyl}ethanone typically involves the reaction of 4-(3-fluorophenyl)piperazine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like tetrahydrofuran (THF). The reaction conditions are carefully controlled to ensure the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
1-{4-[4-(Chloroacetyl)piperazin-1-yl]-3-fluorophenyl}ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to changes in its oxidation state and the formation of new products.
Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid derivative.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
1-{4-[4-(Chloroacetyl)piperazin-1-yl]-3-fluorophenyl}ethanone has garnered attention for its potential in drug development, particularly in the following areas:
Anticancer Activity
Recent studies have indicated that derivatives of piperazine compounds exhibit promising anticancer properties. For instance, compounds similar to this compound have been synthesized and tested for their efficacy against various cancer cell lines. Research shows that modifications to the piperazine structure can significantly enhance antitumor potency. For example, the introduction of different substituents on the piperazine ring has been correlated with improved IC50 values against cancer cells such as MCF-7 and HepG2 .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Studies have highlighted the importance of piperazine derivatives in combating drug-resistant bacteria. The chloroacetyl and fluorophenyl groups may contribute to enhanced interaction with microbial targets, leading to increased efficacy against resistant strains .
Synthetic Methodologies
The synthesis of this compound typically involves several key steps:
- Formation of Piperazine Derivative : Starting from commercially available piperazine, chloroacetyl chloride is reacted under controlled conditions to yield the chloroacetylated piperazine.
- Substitution Reaction : The chloroacetyl-piperazine intermediate is then reacted with 3-fluorobenzaldehyde or its derivatives to form the final product through nucleophilic substitution mechanisms.
This synthetic route allows for the modification of substituents on the piperazine ring, providing a pathway for creating a library of derivatives for biological testing .
Case Study 1: Antitumor Activity
A study investigated a series of piperazine derivatives similar to this compound. The results indicated that specific substitutions on the piperazine ring significantly enhanced anticancer activity, with some compounds achieving IC50 values as low as 2.32 µg/mL against HepG2 cells .
Case Study 2: Antimicrobial Efficacy
Research focusing on the antimicrobial properties of piperazine derivatives revealed that modifications leading to increased lipophilicity improved their effectiveness against multidrug-resistant pathogens. The incorporation of electron-withdrawing groups like fluorine was particularly beneficial .
Mechanism of Action
The mechanism of action of 1-{4-[4-(Chloroacetyl)piperazin-1-yl]-3-fluorophenyl}ethanone involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural and Molecular Features
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | CAS Number |
|---|---|---|---|---|
| 1-{4-[4-(Chloroacetyl)piperazin-1-yl]-3-fluorophenyl}ethanone | C₁₄H₁₆ClFN₂O₂ | 298.74 | 3-Fluorophenyl, chloroacetyl | 923170-91-6 |
| 2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone | C₁₂H₁₄Cl₂N₂O | 273.16 | 3-Chlorophenyl, chloroacetyl | 70395-06-1 |
| 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone | C₁₂H₁₅N₂O₂ | 219.26 | 4-Hydroxyphenyl, acetyl | Not provided |
| 1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone | C₁₄H₁₅ClN₅O₃S₂ | 420.89 | 4-Chlorophenyl sulfonyl, triazole thioether | 742113-03-7 |
| 1-(4-{3-[4-(4-Ethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethanone | C₂₄H₃₁N₂O₄ | 427.52 | 4-Ethylphenyl, 2-hydroxypropoxy, methoxy | 696628-29-2 |
Key Observations:
- Substituent Diversity : The target compound’s 3-fluorophenyl group distinguishes it from analogs with chlorophenyl (e.g., 70395-06-1) or hydroxyphenyl (e.g., ) moieties. Fluorine’s electronegativity enhances metabolic stability compared to chlorine or hydroxyl groups .
- Reactive Groups: The chloroacetyl group in the target compound contrasts with sulfonyl () or hydroxypropoxy () substituents. Chloroacetyl’s reactivity may enable covalent binding to biological targets, unlike non-reactive groups .
- Molecular Weight : The target compound (298.74 g/mol) is intermediate in size compared to simpler derivatives (e.g., 219.26 g/mol in ) and bulkier analogs (e.g., 427.52 g/mol in ).
Physicochemical and Pharmacokinetic Properties
Table 2: Property Comparison
Key Observations:
Biological Activity
1-{4-[4-(Chloroacetyl)piperazin-1-yl]-3-fluorophenyl}ethanone, also known by its chemical identifier 923170-91-6, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological mechanisms, and research findings related to this compound.
The synthesis of this compound typically involves the reaction of 4-(3-fluorophenyl)piperazine with chloroacetyl chloride in the presence of a base such as triethylamine, using an organic solvent like tetrahydrofuran (THF) . The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H16ClFN2O2 |
| Molecular Weight | 298.74 g/mol |
| Boiling Point | Not specified |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with DNA gyrase , a type II topoisomerase essential for bacterial DNA replication. By inhibiting DNA gyrase, the compound disrupts bacterial growth and replication . This mechanism is similar to other known antibacterial agents.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluating its efficacy reported that it can inhibit bacterial growth effectively, demonstrating potential as a therapeutic agent against infections .
Case Study:
In a comparative study, the compound was tested against multiple strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values indicated that it possesses stronger antibacterial properties compared to standard drugs such as ciprofloxacin .
Anticancer Activity
Emerging studies suggest that this compound may also have anticancer properties. The mechanism appears to involve the induction of apoptosis in cancer cells through pathways that are yet to be fully elucidated. Preliminary findings indicate that derivatives of this compound could enhance the efficacy of existing chemotherapeutics .
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications to the piperazine ring have shown improved potency against specific cancer cell lines .
Table: Summary of Biological Activity Studies
Q & A
Q. What experimental designs mitigate batch-to-batch variability in biological assays?
- Methodological Answer :
- Internal Standards : Include reference compounds (e.g., known kinase inhibitors) in each assay plate .
- Blinded Testing : Perform triplicate runs with randomized sample allocation to reduce operator bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
